2-Methoxytetrahydrofuran

Vue d'ensemble

Description

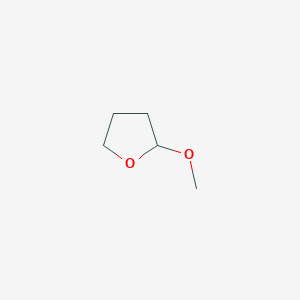

2-Methoxytetrahydrofuran is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as 2-methoxyoxolane .

Synthesis Analysis

The synthesis of 2-Methoxytetrahydrofuran involves the ozonolysis of dihydropyran, which gives 4-formyloxybutyraldehyde. This is then easily converted into 2-methoxy or 2-ethoxytetrahydrofuran .Molecular Structure Analysis

The molecular structure of 2-Methoxytetrahydrofuran consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is OKAMTPRCXVGTND-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Methoxytetrahydrofuran has a molecular weight of 102.13 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 .Applications De Recherche Scientifique

Synthesis of Other Compounds

2-Methoxytetrahydrofuran can be used in the synthesis of other compounds. For example, it can be converted into 2-ethoxytetrahydrofuran through a simple synthesis process . This process involves the treatment of 2-Methoxytetrahydrofuran with trimethyl orthoformate, which results in the formation of 2-ethoxytetrahydrofuran .

Biomass Conversion

2-Methoxytetrahydrofuran plays a pivotal role in the conversion of biomass into furanic molecules . Furanic molecules, also known as furans, are a significant group of organic compounds distinguished by a cyclic structure consisting of a five-membered ring composed of four carbon atoms and one oxygen atom . These compounds have diverse applications in the chemical industries .

Fuel Industry

2-Methoxytetrahydrofuran finds valuable applications in the fuel industry . It serves as a key component in P-series biofuel . P-series fuels are a type of flexible fuel that is formulated to be used in flexible fuel vehicles .

Polymer Industry

In the polymer industry, 2-Methoxytetrahydrofuran is acknowledged as a renewable solvent for various chemical processes . It can be used in the production of different types of polymers .

Chemical Sector

2-Methoxytetrahydrofuran is also significant in the chemical sector . It is used in various chemical processes, including the synthesis of other chemicals .

Pharmaceutical Industry

The compound has been used in the synthesis of the ®-enantiomer of the nootropic drug oxiracetam . Nootropic drugs are substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation.

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 2-Methoxytetrahydrofuran primarily involves its role as a reactant in chemical synthesis . It participates in reactions, contributing its methoxy and tetrahydrofuran groups to the formation of new compounds .

Biochemical Pathways

It’s known to participate in chemical reactions, contributing to the synthesis of various compounds .

Result of Action

The result of 2-Methoxytetrahydrofuran’s action is the formation of new compounds in chemical reactions . The specific molecular and cellular effects would depend on the compounds formed and their subsequent interactions.

Action Environment

The action, efficacy, and stability of 2-Methoxytetrahydrofuran can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, the synthesis of 2-Methoxytetrahydrofuran from 4-formyloxybutyraldehyde involves an exothermic reaction that is carried out at room temperature .

Propriétés

IUPAC Name |

2-methoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAMTPRCXVGTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928588 | |

| Record name | 2-Methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxytetrahydrofuran | |

CAS RN |

13436-45-8 | |

| Record name | Tetrahydro-2-methoxyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-Methoxytetrahydrofuran in organic synthesis?

A1: 2-Methoxytetrahydrofuran serves as a versatile building block in organic synthesis. Its applications include:

- Preparation of γ-butyrolactones: Researchers have developed palladium-catalyzed arylation reactions using 2-methoxytetrahydrofuran derivatives, leading to the formation of 4-aryl-2-methoxytetrahydrofurans, which can be further transformed into γ-aryl-β-butyrolactones. [] This reaction tolerates various functional groups, making it valuable for synthesizing diverse lactone derivatives.

- Homoaldol reactions: Lithiation of 2-alkenyl N,N-dialkylcarbamates, followed by reaction with aldehydes or ketones, yields 4-hydroxyenol carbamates. These intermediates can be converted to 2-methoxytetrahydrofurans (γ-lactol ethers) through methanolysis. [] This approach offers a general and flexible route for homoaldol reactions.

- Synthesis of lignan lactones: Lewis acid-catalyzed ring-opening/cyclization reactions of 2-methoxytetrahydrofuran derivatives provide efficient access to lignan lactones. [] This methodology highlights the versatility of 2-methoxytetrahydrofuran as a starting material for synthesizing natural products.

Q2: Can you provide examples of natural products synthesized using 2-methoxytetrahydrofuran as a key intermediate?

A3: Yes, 2-methoxytetrahydrofuran has been successfully employed in the synthesis of several natural lignans, including (±)-dihydrosesamin, (±)-lariciresinol methyl ether, (±)-sanshodiol methyl ether, and (±)-acuminatin methyl ether. [] The synthetic strategy involves a multi-step sequence starting from a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, highlighting the utility of this compound in natural product synthesis.

Q3: What are some alternative methods for synthesizing 2-methoxytetrahydrofuran?

A4: While the provided research papers do not delve into alternative synthesis routes for 2-methoxytetrahydrofuran itself, they do offer insights into preparing similar compounds. For instance, the reaction of aryl cyclopropyl ketones with excess bromine generates 1-acyl-1,1,3-tribromopropanes, which can be cyclized to 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans using alkaline conditions in aqueous methanol. [] This example suggests that modifying existing synthetic routes for related tetrahydrofuran derivatives could potentially lead to alternative methods for obtaining 2-methoxytetrahydrofuran.

Q4: Are there any studies on the stability and storage conditions of 2-methoxytetrahydrofuran?

A4: While the provided research articles do not explicitly discuss the stability of 2-methoxytetrahydrofuran, it is crucial to consider its potential sensitivity to acidic conditions due to the presence of the methoxy group. Under acidic conditions, 2-methoxytetrahydrofuran could undergo hydrolysis, leading to the formation of tetrahydrofuran-2-ol. Therefore, storing it under dry and neutral conditions is likely important for preserving its integrity.

Q5: What analytical techniques are commonly employed to characterize and quantify 2-methoxytetrahydrofuran?

A6: Researchers studying 2-methoxytetrahydrofuran and related compounds frequently employ nuclear magnetic resonance (NMR) spectroscopy to analyze reaction kinetics and characterize products. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for identifying and quantifying 2-methoxytetrahydrofuran in complex mixtures, such as those found in pyroligneous liquor obtained from Eucalyptus wood. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.